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Compound of Interest

Compound Name: Ciwujianoside-B

Cat. No.: B15583015 Get Quote

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific

literature reveals a significant lack of specific toxicological studies conducted on the isolated

compound Ciwujianoside-B. There is no published data available regarding its acute, sub-

chronic, or chronic toxicity, nor any information on its genotoxic or reproductive toxicity.

Therefore, this guide provides a summary of the available toxicological data for extracts of

Acanthopanax senticosus (also known as Eleutherococcus senticosus or Siberian ginseng),

the plant from which Ciwujianoside-B is derived. This information is intended to serve as a

surrogate for researchers and drug development professionals, but it should be interpreted with

caution as the toxicological profile of a whole plant extract may differ significantly from that of a

purified constituent.

Executive Summary
Ciwujianoside-B is a triterpenoid saponin isolated from Acanthopanax senticosus, a plant with

a long history of use in traditional medicine. While research has explored its potential

therapeutic benefits, including neuroprotective and radioprotective effects, its safety profile

remains largely uncharacterized. This guide consolidates the limited toxicological information

available for extracts of A. senticosus to provide a preliminary risk assessment framework. The

available data from rodent studies on related extracts suggest a low order of acute and sub-

chronic toxicity. However, the absence of data on the pure compound necessitates dedicated

toxicological evaluation to establish a definitive safety profile for Ciwujianoside-B.
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The following tables summarize the key findings from toxicological assessments of various

Acanthopanax extracts in animal models. It is crucial to note that the composition of these

extracts can vary significantly based on the extraction method and the part of the plant used.

Table 1: Summary of Preclinical Toxicity Studies on Acanthopanax Extracts
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Study Type
Test
Substance

Species
Route of
Administrat
ion

Key
Findings

Reference

Single-Dose

Oral Toxicity

Water extract

of A.

senticosus

fermented

with

Ganoderma

lucidum or

Phellinus

linteus

Sprague-

Dawley Rat
Oral gavage

No significant

toxicity or

abnormal

findings

observed at

doses up to

2.0 g/kg.

[1]

Repeated-

Dose Oral

Toxicity

Water extract

of A.

senticosus

fermented

with

Ganoderma

lucidum or

Phellinus

linteus

Sprague-

Dawley Rat
Oral gavage

No significant

toxicity

observed at

doses up to

1.0 g/kg/day.

[1]

13-Week

Sub-chronic

Oral Toxicity

Acanthopana

x divaricatus

var.

albeofructus

extract

Sprague-

Dawley Rat

Oral gavage No-

Observed-

Adverse-

Effect-Level

(NOAEL)

determined to

be at least

3,000

mg/kg/day.

Intermittent

salivation and

minor, non-

adverse

increases in

liver weight

[2][3]
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were noted at

higher doses.

Acute Oral

Toxicity (of a

component)

Ethanol (as a

solvent in an

E. senticosus

extract)

Rat Oral

LD50: 6200

mg/kg (This

value is for

ethanol, not

the extract

itself).

[4]

Table 2: Reported Side Effects and Contraindications of Siberian Ginseng in Humans
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Category Description Reference

Common Side Effects

Generally well-tolerated. Mild

and rare side effects may

include drowsiness, changes

in heart rhythm, sadness,

anxiety, and muscle spasms.

High doses may lead to

increased blood pressure.

[5]

Contraindications

Individuals with high blood

pressure (>180/90 mmHg),

heart disease, mental

conditions (e.g., mania,

schizophrenia), or hormone-

sensitive conditions (e.g.,

breast cancer, endometriosis)

should use with caution or

avoid use.

[6]

Drug Interactions

Potential interaction with

digoxin has been reported,

though the evidence is not

definitive. Due to its potential

effects on blood sugar,

individuals with diabetes

should monitor their glucose

levels closely.

[6]

Pregnancy and Lactation

Insufficient reliable information

is available to determine safety

during pregnancy and

breastfeeding; therefore, it is

best to avoid use.

[7]

Experimental Protocols
The following are generalized methodologies for key toxicological studies, based on standard

practices and the limited details available from studies on Acanthopanax extracts.
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Acute Oral Toxicity Study (Up-and-Down Procedure)
Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity of

a single oral dose.

Test System: Typically, female Sprague-Dawley rats are used.

Methodology:

Animals are fasted overnight prior to dosing.

A starting dose (e.g., 2000 mg/kg) of the test substance, dissolved or suspended in a

suitable vehicle (e.g., water or corn oil), is administered by oral gavage to a single animal.

The animal is observed for signs of toxicity and mortality for up to 14 days.

If the animal survives, the dose is increased for the next animal. If the animal dies, the

dose is decreased. This sequential dosing continues until the LD50 can be estimated with

a specified level of confidence.

Observations include changes in skin, fur, eyes, mucous membranes, respiratory,

circulatory, autonomic and central nervous systems, and somatomotor activity and

behavior pattern.

At the end of the study, surviving animals are euthanized and subjected to a gross

necropsy.

13-Week Sub-chronic Oral Toxicity Study
Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and characterize

the toxicological profile following repeated oral administration over 13 weeks.

Test System: Male and female Sprague-Dawley rats (e.g., 10 per sex per group).

Methodology:

The test substance is administered daily by oral gavage at three or more dose levels (e.g.,

1000, 2000, 3000 mg/kg/day) and a vehicle control.
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Animals are observed daily for clinical signs of toxicity.

Body weight and food consumption are measured weekly.

Ophthalmological examinations are performed prior to the study and at termination.

At the end of the 13-week period, blood samples are collected for hematology and clinical

chemistry analysis. Urine samples are collected for urinalysis.

Animals are euthanized, and a full necropsy is performed. The weights of major organs

are recorded.

A comprehensive set of tissues from all animals in the control and high-dose groups are

examined histopathologically. Any gross lesions and target organs from all dose groups

are also examined.

Visualizations: Workflows and Signaling Pathways
Toxicological Assessment Workflow
The following diagram illustrates a typical workflow for the toxicological assessment of a novel

phytochemical like Ciwujianoside-B.
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Fig. 1: A general workflow for the toxicological evaluation of a phytochemical.

Potential Signaling Pathways Modulated by A.
senticosus Constituents
Based on existing research on A. senticosus extracts and related compounds, several signaling

pathways may be influenced. These are primarily associated with the plant's therapeutic effects

but could be relevant to its toxicological profile at high concentrations.
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Fig. 2: Potential signaling pathways modulated by A. senticosus constituents.

Conclusion and Future Directions
The current body of scientific literature lacks specific toxicological data for Ciwujianoside-B.

While studies on extracts from its source plant, Acanthopanax senticosus, suggest a low

potential for toxicity, this cannot be directly extrapolated to the purified compound. For

researchers and drug development professionals, this represents a critical knowledge gap that

must be addressed before Ciwujianoside-B can be considered for further development.

Future research should prioritize a systematic toxicological evaluation of Ciwujianoside-B,

following established international guidelines. This should include:

Acute oral toxicity studies to determine the LD50.

Genotoxicity testing, including an Ames test and an in vitro or in vivo micronucleus assay.
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Repeated-dose sub-chronic toxicity studies (e.g., 28-day or 90-day) in rodents to identify

target organs and establish a NOAEL.

Investigation of its metabolic fate and potential for drug-drug interactions.

A thorough understanding of the toxicological profile of Ciwujianoside-B is essential for

ensuring its safety and realizing its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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